Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate
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Overview
Description
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is an organic compound with the molecular formula C10H10N2O6. This compound is characterized by the presence of a nitro group, a hydroxyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetone.
Reduction: Formation of Methyl 2-[(2-hydroxy-3-amino-benzoyl)amino]acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-nitrobenzoate
- Methyl 3-nitrosalicylate
- Methyl 2-amino-5-nitrobenzoate
Uniqueness
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry. Its potential biological activities also make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
35748-37-9 |
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Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10N2O6/c1-18-8(13)5-11-10(15)6-3-2-4-7(9(6)14)12(16)17/h2-4,14H,5H2,1H3,(H,11,15) |
InChI Key |
YJPSZLNNWRGXQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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